molecular formula C19H23NO4 B589238 (R)-Reticuline-d3 CAS No. 1243291-26-0

(R)-Reticuline-d3

Cat. No.: B589238
CAS No.: 1243291-26-0
M. Wt: 332.414
InChI Key: BHLYRWXGMIUIHG-DDOHFVCQSA-N
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Description

®-Reticuline-d3 is a deuterated form of ®-Reticuline, an important intermediate in the biosynthesis of many alkaloids. Alkaloids are naturally occurring compounds that have significant pharmacological effects. The deuterium labeling in ®-Reticuline-d3 is used to trace and study metabolic pathways in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Reticuline-d3 typically involves the incorporation of deuterium atoms into the ®-Reticuline molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in ®-Reticuline with deuterium atoms using deuterated solvents and catalysts.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of ®-Reticuline-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: ®-Reticuline-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to deuterated forms of oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using deuterated reducing agents to form deuterated derivatives.

    Substitution: Nucleophilic substitution reactions where deuterium atoms are introduced in place of hydrogen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Deuterated sodium borohydride, deuterated lithium aluminum hydride.

    Solvents: Deuterated solvents like deuterium oxide (D2O), deuterated chloroform (CDCl3).

Major Products: The major products formed from these reactions are deuterated derivatives of ®-Reticuline, which are used for further studies and applications.

Scientific Research Applications

®-Reticuline-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding metabolic pathways and enzyme activities.

    Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.

    Industry: Employed in the synthesis of deuterated drugs and compounds for research and development.

Mechanism of Action

The mechanism of action of ®-Reticuline-d3 involves its role as an intermediate in the biosynthesis of alkaloids. It interacts with various enzymes and molecular targets in the biosynthetic pathway, leading to the formation of complex alkaloids. The deuterium labeling allows researchers to trace these interactions and understand the molecular pathways involved.

Comparison with Similar Compounds

    ®-Reticuline: The non-deuterated form of ®-Reticuline.

    (S)-Reticuline: The enantiomer of ®-Reticuline.

    Deuterated Alkaloids: Other deuterated alkaloids used in similar research applications.

Uniqueness: ®-Reticuline-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms makes it a valuable tool in research, offering insights that are not possible with non-deuterated compounds.

Properties

CAS No.

1243291-26-0

Molecular Formula

C19H23NO4

Molecular Weight

332.414

IUPAC Name

(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3

InChI Key

BHLYRWXGMIUIHG-DDOHFVCQSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC

Synonyms

(1R)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-7-Isoquinolinol-d3;  (-)-Reticuline-d3;  (R)-(-)-Reticuline-d3;  L-Reticuline-d3; 

Origin of Product

United States

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